Cas no 1526719-27-6 (6-Butanoyl-2,2-dimethylcyclohexan-1-one)

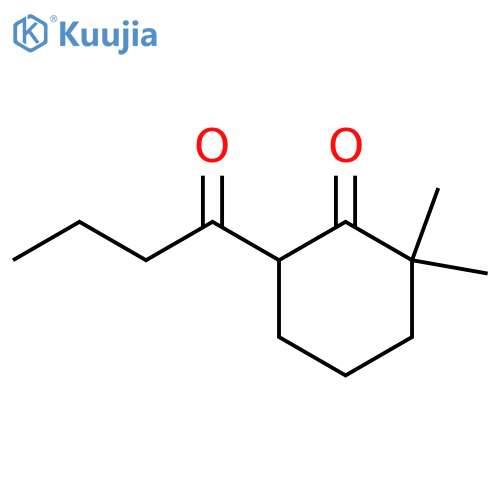

1526719-27-6 structure

商品名:6-Butanoyl-2,2-dimethylcyclohexan-1-one

6-Butanoyl-2,2-dimethylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- AKOS018395638

- 1526719-27-6

- 6-butanoyl-2,2-dimethylcyclohexan-1-one

- EN300-1126004

- Cyclohexanone, 2,2-dimethyl-6-(1-oxobutyl)-

- 6-Butanoyl-2,2-dimethylcyclohexan-1-one

-

- インチ: 1S/C12H20O2/c1-4-6-10(13)9-7-5-8-12(2,3)11(9)14/h9H,4-8H2,1-3H3

- InChIKey: JVJBXVOMQYVHGG-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C(C(=O)CCC)CCCC1(C)C

計算された属性

- せいみつぶんしりょう: 196.146329876g/mol

- どういたいしつりょう: 196.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.954±0.06 g/cm3(Predicted)

- ふってん: 285.7±23.0 °C(Predicted)

- 酸性度係数(pKa): 10.98±0.40(Predicted)

6-Butanoyl-2,2-dimethylcyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126004-10.0g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1126004-0.25g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1126004-2.5g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1126004-5.0g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1126004-0.05g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1126004-0.1g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1126004-1.0g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 1g |

$884.0 | 2023-06-09 | ||

| Enamine | EN300-1126004-0.5g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| Enamine | EN300-1126004-5g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1126004-10g |

6-butanoyl-2,2-dimethylcyclohexan-1-one |

1526719-27-6 | 95% | 10g |

$3315.0 | 2023-10-26 |

6-Butanoyl-2,2-dimethylcyclohexan-1-one 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

1526719-27-6 (6-Butanoyl-2,2-dimethylcyclohexan-1-one) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量